Superior C-4 Regioselectivity in SNAr Amination
In nucleophilic aromatic substitution (SNAr) with amines, 2,4-dichloro-5-nitropyrimidine demonstrates exceptionally high C-4 regioselectivity compared to its non-nitrated analog, 2,4-dichloropyrimidine. Under identical conditions, the 5-nitro derivative yields the 4-amino product with only a 5% contamination of the C-2 regioisomer , whereas reactions with 2,4-dichloropyrimidine are known to produce complex mixtures of C-2 and C-4 substituted products, complicating purification [1].
| Evidence Dimension | Regioisomeric Purity |
|---|---|
| Target Compound Data | 95% desired C-4 regioisomer (4-chloro-2-(methylamino)-5-nitropyrimidine) |
| Comparator Or Baseline | 2,4-Dichloropyrimidine (CAS 1193-21-1) yields a mixture of C-2 and C-4 regioisomers under similar conditions. |
| Quantified Difference | Target compound provides a defined 95% purity of a single regioisomer, while the comparator's product requires complex separation. |
| Conditions | Reaction with methylamine in THF at -78°C to room temperature ; known general SNAr behavior of 2,4-dichloropyrimidines [1]. |
Why This Matters
High regioisomeric purity streamlines synthesis by eliminating the need for chromatographic separation, directly improving process efficiency and yield for large-scale production.
- [1] Charrier, J. D.; O'Donnell, M. E. Methods of Regioselective Synthesis of 2,4-Disubstituted Pyrimidines. US Patent US20170073315A1, 2016, paragraph [0004]. View Source
